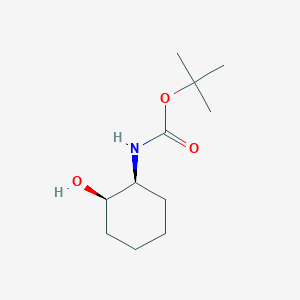

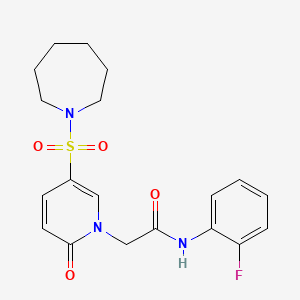

Methyl 4-(2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several functional groups including a thiazole ring, a furan ring, a piperazine ring, and an acetamido group. Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The thiazole ring, in particular, can have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the thiazole, furan, and piperazine rings, as well as the acetamido group. Thiazoles are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions .Scientific Research Applications

Design and Synthesis of Novel Derivatives

Research efforts have led to the synthesis of novel derivatives incorporating furan-2-yl and thiazol-2-yl moieties, targeting pharmacological activities. For instance, the synthesis of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine derivatives explored their antidepressant and antianxiety activities through Porsolt’s behavioral despair test and the plus maze method, showing significant activity for selected compounds (J. Kumar et al., 2017).

Anticancer and Antiangiogenic Effects

Another stream of research focused on thioxothiazolidin-4-one derivatives, revealing their potential to inhibit tumor growth and angiogenesis in mouse models, suggesting these compounds as candidates for anticancer therapy (S. Chandrappa et al., 2010).

Antimicrobial Activities

Azole derivatives, including those with furan-2-yl components, have been synthesized and evaluated for antimicrobial activities, showing activity against tested microorganisms, which underscores the versatility of these derivatives in developing new antimicrobial agents (Serap Başoğlu et al., 2013).

Antiproliferative Effects

Further research demonstrated the antiproliferative effects of 4-thiazolidinone-, pyridine-, and piperazine-based conjugates on human leukemic cells, highlighting the cytotoxic potential of specific compounds against cancer cell lines (Kothanahally S. Sharath Kumar et al., 2014).

Mechanism of Action

Target of Action

The primary targets of this compound are likely to be enzymes such as cyclooxygenase (COX) . COX enzymes play a crucial role in the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain .

Mode of Action

The compound interacts with its targets by binding to the active site of the COX enzymes . This interaction can inhibit the enzymatic activity, thereby preventing the conversion of arachidonic acid into prostaglandins .

Biochemical Pathways

The inhibition of COX enzymes affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes, including inflammation and pain sensation . By inhibiting COX enzymes, the compound can reduce the production of prostaglandins, leading to anti-inflammatory and analgesic effects .

Pharmacokinetics

They are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Result of Action

The molecular and cellular effects of the compound’s action include the reduction of inflammation and pain. This is achieved through the inhibition of prostaglandin production, which in turn reduces the inflammatory response and pain sensation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility and therefore its bioavailability can be affected by the pH of the environment . Additionally, the presence of other molecules can either enhance or inhibit the compound’s action through synergistic or antagonistic effects .

Future Directions

properties

IUPAC Name |

methyl 4-[[2-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]acetyl]amino]benzoate;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4S.C2H2O4/c1-29-22(28)16-4-6-17(7-5-16)23-20(27)13-25-8-10-26(11-9-25)14-21-24-18(15-31-21)19-3-2-12-30-19;3-1(4)2(5)6/h2-7,12,15H,8-11,13-14H2,1H3,(H,23,27);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVZWFZDLVXLCTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CC3=NC(=CS3)C4=CC=CO4.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Tert-butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid](/img/structure/B2984095.png)

![N-(2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2984096.png)

![3-(Propan-2-yl)-7-thia-2-azaspiro[3.5]nonan-1-one](/img/structure/B2984097.png)

![(2Z)-2-{[2-(trifluoromethyl)phenyl]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2984102.png)

methanone](/img/structure/B2984103.png)

![N-[(E)-(2-fluorophenyl)methylidene]-5-isoquinolinamine](/img/structure/B2984104.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,4-dimethylbenzamide hydrochloride](/img/structure/B2984111.png)